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molecular formula C14H17NO3 B8664784 Benzyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate

Benzyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate

Cat. No. B8664784
M. Wt: 247.29 g/mol
InChI Key: NSXMOCLPUSHETI-UHFFFAOYSA-N
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Patent
US08987268B2

Procedure details

A suspension of benzyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate (4.07 g, 16.3 mmol) in acetonitrile (50 mL), was added 4-methylmorpholine-4-oxide (3.82 g, 32.7 mmol) and tetrapropylammonium perruthenate (0.42 mL, 1.63 mmol). The mixture was stirred at rt for 18 h. The reaction was concentrated and purified using silica gel chromatography, eluting with 0-30% ethyl acetate in hexanes. Benzyl 3,3-dimethyl-4-oxopyrrolidine-1-carboxylate (2.92 g, 68% yield) was obtained as a colorless oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 7.49-7.31 (m, 5H), 5.19 (s, 2H), 3.93 (br. s., 2H), 3.61 (s, 2H), 1.17 (s, 6H); MS (ES+) m/z: 248.1 (M+H); LC retention time: 3.24 min (analytical HPLC Method I).
Name
benzyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.82 g
Type
reactant
Reaction Step Two
Quantity
0.42 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][N:5]([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:4][C:3]1([CH3:18])[CH3:17].C[N+]1([O-])CCOCC1>C(#N)C.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH3:17][C:3]1([CH3:18])[C:2](=[O:1])[CH2:6][N:5]([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:4]1 |f:3.4|

Inputs

Step One
Name
benzyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate
Quantity
4.07 g
Type
reactant
Smiles
OC1C(CN(C1)C(=O)OCC1=CC=CC=C1)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.82 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
0.42 mL
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
eluting with 0-30% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1(CN(CC1=O)C(=O)OCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.92 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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